molecular formula C25H21FN6O B2442546 N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-93-9

N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2442546
CAS No.: 955338-93-9
M. Wt: 440.482
InChI Key: BVOFIRWKOXDCMZ-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[5,4-d]pyrimidine core substituted with fluorophenyl and methoxyphenyl groups. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-N-(4-fluorophenyl)-6-N-[(2-methoxyphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN6O/c1-33-22-10-6-5-7-17(22)15-27-25-30-23(29-19-13-11-18(26)12-14-19)21-16-28-32(24(21)31-25)20-8-3-2-4-9-20/h2-14,16H,15H2,1H3,(H2,27,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOFIRWKOXDCMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[5,4-d]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include anhydrous solvents, strong bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily as an inhibitor of specific enzymes and receptors involved in various disease pathways. Notable applications include:

  • Antitumor Activity : Research indicates that compounds with similar structures show promising antitumor properties by inhibiting the vascular endothelial growth factor receptor (VEGFR). This inhibition is crucial for preventing tumor angiogenesis, which is essential for tumor growth and metastasis .
  • Anti-inflammatory Effects : Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

Synthesis and Structure

The synthesis of N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the Pyrazolo-Pyrimidine Core : The initial step involves the cyclization of appropriate precursors to form the pyrazolo-pyrimidine framework.
  • Substitution Reactions : Subsequent steps involve the introduction of various substituents at specific positions on the core structure to enhance biological activity.

The molecular structure can be represented as follows:

Atom PositionAtom TypeSubstituent
N4Nitrogen4-Fluorophenyl
N6Nitrogen(2-Methoxyphenyl)methyl
C1CarbonPhenyl

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Key factors influencing biological activity include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the phenyl rings can significantly affect the compound's potency against target receptors.
  • Steric Hindrance : The spatial arrangement of substituents can influence binding affinity to target proteins, impacting overall biological activity.

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • VEGFR Inhibition : A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their ability to inhibit VEGFR. Compounds with similar structural motifs demonstrated significant antiangiogenic activity in vitro and in vivo models .
  • Computational Studies : Molecular docking studies have been conducted to predict the binding interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of {4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Cresol: A group of aromatic organic compounds with hydroxyl and methyl groups.

Uniqueness

The uniqueness of {4-[(4-Fluorophenyl)amino]-1-phenylpyrazolo[5,4-d]pyrimidin-6-yl}[(2-methoxyphenyl)methyl]amine lies in its specific substitution pattern and the presence of both fluorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities, particularly in oncology. This article reviews the compound's biological activity, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships.

  • Molecular Formula : C25H21FN6O
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 955338-93-9

The molecular structure features a bicyclic core with various substituents that enhance its biological interactions. The presence of the fluorophenyl and methoxyphenyl groups contributes to its unique reactivity and potential therapeutic applications .

Antitumor Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant antitumor activity. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .

Table 1: Antitumor Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Reference
1aA5492.24
1dMCF-71.74
12bA5498.21
12bHCT-11619.56

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells. Flow cytometric analyses revealed that the compound induces apoptosis and can arrest the cell cycle at the S and G2/M phases .

Key Findings:

  • Apoptosis Induction : The compound significantly increases the BAX/Bcl-2 ratio, promoting apoptotic pathways.
  • Cell Cycle Arrest : It effectively halts cell proliferation by interfering with critical phases of the cell cycle.

Structure-Activity Relationship (SAR)

The structural modifications of pyrazolo[3,4-d]pyrimidines are crucial for their biological activity. The presence of specific functional groups can enhance potency against various cancer cell lines. For example:

  • Substituting different phenyl groups has been shown to affect the IC50 values significantly.
  • The fluorophenyl and methoxyphenyl groups are essential for maintaining high anti-proliferative activity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorophenyl GroupIncreases potency
Methoxyphenyl GroupEnhances solubility
Additional Alkyl SubstituentsVariable effects on IC50

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines in preclinical models:

  • A549 Cell Line Study : Demonstrated significant apoptosis induction at low micromolar concentrations.
  • MCF-7 Breast Cancer Study : Compound analogs showed varying degrees of inhibitory activity, emphasizing the importance of structural integrity for efficacy.

Q & A

Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?

Methodological Answer:

  • Statistical Experimental Design : Utilize factorial design (e.g., Taguchi or Box-Behnken) to screen critical parameters such as reaction temperature, solvent polarity, and catalyst loading. This minimizes trial-and-error approaches and identifies synergistic effects .
  • Functional Group Compatibility : Prioritize protecting groups for the fluorophenyl and methoxyphenyl moieties during coupling reactions to avoid side reactions. Evidence from pyrimidine derivatives suggests tert-butyloxycarbonyl (Boc) or trimethylsilyl (TMS) groups enhance regioselectivity .
  • Purification Strategies : Combine column chromatography (silica gel, hexane/EtOAc gradient) with recrystallization (e.g., using DCM/hexane) to isolate the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to assign aromatic protons (δ 7.0–8.5 ppm) and pyrazolo-pyrimidine carbons (δ 150–160 ppm). 2D techniques (HSQC, HMBC) resolve overlapping signals in the methoxyphenyl and fluorophenyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ at m/z 484.1832 for C27_{27}H22_{22}FN5_5O2_2) with electrospray ionization (ESI) and compare to theoretical values .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), analyze dihedral angles between the pyrazolo-pyrimidine core and substituents to confirm spatial orientation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for targeted modifications (e.g., adding electron-withdrawing groups to the phenyl ring) .
  • Molecular Dynamics (MD) Simulations : Simulate binding interactions with biological targets (e.g., kinases) using GROMACS. Analyze hydrogen bonding and π-π stacking with active-site residues over 100-ns trajectories .
  • ADMET Prediction : Use tools like SwissADME to predict solubility, CYP450 inhibition, and blood-brain barrier penetration. For example, logP >3.5 may necessitate PEGylation for improved aqueous solubility .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Dose-Response Reproducibility : Replicate assays (e.g., kinase inhibition IC50_{50}) across multiple labs using standardized protocols (e.g., ATP concentration, incubation time). Control for batch-to-batch compound variability via NMR and LC-MS .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding. Discrepancies in anticancer activity may arise from differential inhibition of VEGFR2 vs. PDGFR-β .
  • Meta-Analysis : Aggregate data from PubChem BioAssay (AID 1259391) and ChEMBL, applying funnel plots to detect publication bias. Adjust for covariates like cell line origin (e.g., HeLa vs. HepG2) .

Q. What strategies mitigate challenges in scaling up reactions for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer. For example, a microreactor with Pd/C catalysis can reduce reaction time for Suzuki-Miyaura couplings from 12h to 30min .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor intermediate formation (e.g., imine or amide bonds) in real time .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize solvent recovery. Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

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